molecular formula C11H14OS B3395787 Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- CAS No. 129509-07-5

Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

Cat. No.: B3395787
CAS No.: 129509-07-5
M. Wt: 194.3 g/mol
InChI Key: JMOGOANZISMICW-UHFFFAOYSA-N
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Description

Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- is a synthetic organosulfur compound of interest in advanced chemical and materials research. This molecule integrates a sulfur-linked benzyl group with an ethanol tail, a structural motif found in compounds with diverse applications. The ethenyl (vinyl) group on the phenyl ring provides a reactive site for further polymerization or functionalization, making this compound a valuable building block or monomer in polymer science, particularly for creating novel materials with specific electronic or mechanical properties . Compounds containing thioether and alcohol functional groups are often explored in various fields. Thiophene-based heterocycles are well-documented for their significant therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities . Furthermore, the combination of an ethanol moiety with a sulfur-containing group is a structure of interest. For instance, phenethyl alcohol is known to affect cellular membrane permeability , and other thioethanol derivatives are used in chemical synthesis . Researchers might investigate Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- for similar properties, such as its potential as a permeability enhancer or as an intermediate in pharmaceutical development. Please Note: Specific data on this compound's mechanism of action, boiling point, melting point, density, and exact research applications are not currently available in the public domain. The potential uses described are based on its molecular structure and the known properties of analogous chemicals. Safety Warning: This product is strictly for laboratory and research purposes. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Ensure all handling and experiments are conducted by qualified professionals in accordance with your institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6,12H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGOANZISMICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563072
Record name 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129509-07-5
Record name 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethanol, 2 4 Ethenylphenyl Methyl Thio and Its Precursors

Strategies for the Construction of the Thioether Linkage in Ethanol (B145695), 2-[[(4-ethenylphenyl)methyl]thio]-

The formation of the thioether linkage is a critical step in the synthesis of the target molecule. This can be achieved through several key reaction types, including nucleophilic substitution, hydrothiolation, metal-catalyzed couplings, and radical additions.

Nucleophilic substitution is a foundational method for the synthesis of thioethers. In the context of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-, this typically involves the reaction of a 4-vinylbenzyl halide, most commonly 4-vinylbenzyl chloride, with 2-mercaptoethanol (B42355). The thiol group of 2-mercaptoethanol acts as a nucleophile, displacing the halide from the benzylic position of 4-vinylbenzyl chloride to form the desired thioether. This reaction is often facilitated by a base to deprotonate the thiol, thereby increasing its nucleophilicity. The benzylic chlorine in 4-vinylbenzyl chloride is highly susceptible to nucleophilic attack, making this a facile and widely applicable method. researchgate.net

Hydrothiolation, the addition of a thiol across a double bond, presents an alternative pathway. While less direct for the synthesis of the target molecule from 4-vinylbenzyl chloride, it is a relevant strategy in the broader context of thioether synthesis.

Copper-catalyzed C-S coupling reactions have emerged as powerful tools for the formation of thioether bonds. These methods offer mild and efficient alternatives to traditional nucleophilic substitution. In a relevant example, copper(II) triflate (Cu(OTf)₂) has been used as a Lewis acid catalyst for the thioetherification of benzylic alcohols with thiols. nih.gov This approach proceeds via a Lewis-acid-mediated S_N1-type nucleophilic attack of a carbocation formed in situ. nih.gov A variety of thioethers can be prepared from primary, secondary, and tertiary benzyl (B1604629) alcohols and thiols under mild conditions. nih.gov

The scope of this copper-catalyzed coupling is broad, tolerating a variety of functional groups on both the thiol and the benzyl alcohol. nih.gov

Table 1: Examples of Copper-Catalyzed Thioetherification of Benzylic Alcohols with Thiols nih.gov
Benzylic AlcoholThiolCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
2-Phenylpropan-2-ol4-FluorobenzenethiolCu(OTf)₂ (3)DCM251296
1-Phenylethan-1-ol4-ChlorobenzenethiolCu(OTf)₂ (3)DCM251292
PhenylmethanolBenzenethiolCu(OTf)₂ (8)DCE801285

To circumvent the use of potentially toxic and expensive transition metals, several metal-free methods for thioether synthesis have been developed. These often rely on the inherent reactivity of the substrates under specific conditions. For instance, the reaction of benzylic alcohols with thiols can be catalyzed by 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under solvent-free conditions to afford thioethers in good to excellent yields. organic-chemistry.org

Another approach involves the use of benzylic trimethylammonium salts, which can react with diaryl disulfides in the presence of a weak base to yield benzylic thioethers without the need for a transition metal catalyst. rsc.orgdntb.gov.ua An electrochemically driven, metal-free C-S radical-radical cross-coupling of benzyl halides and disulfides has also been reported as an environmentally friendly method. rsc.org

Radical-mediated reactions provide an alternative route to thioethers. The free-radical copolymerization of monomers like methyl methacrylate (B99206) and styrene (B11656) in the presence of 2-mercaptoethanol has been studied, demonstrating the incorporation of the mercaptoethanol moiety. researchgate.net While this is in the context of polymer synthesis, the underlying radical addition of the thiol to a double bond is a relevant fundamental process.

Thiol-ene "click" chemistry has gained prominence as a highly efficient and versatile method for forming thioether linkages. This reaction proceeds via a radical-mediated addition of a thiol to an alkene ('ene'). The reaction can be initiated by light (photoinitiation) or heat. nih.gov Photoinitiated thiol-ene reactions are particularly attractive as they offer spatial and temporal control of the reaction and are often insensitive to oxygen. nih.gov

This methodology is well-suited for the synthesis of the target compound, where the vinyl group of a 4-ethenylphenyl precursor can react with the thiol group of 2-mercaptoethanol. The reaction is known to be rapid and high-yielding, proceeding under mild conditions. nih.gov The use of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), under UV irradiation is a common practice. sci-hub.box

Table 2: Examples of Initiators for Thiol-Ene Reactions sci-hub.box
Initiator TypeInitiatorInitiation MethodTypical Reaction Conditions
Type I Photoinitiator2,2-Dimethoxy-2-phenylacetophenone (DMPA)UV irradiation (~350 nm)Room temperature
Type I Photoinitiator(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide (TMDPO)UV irradiation (~350 nm)Room temperature
Type II PhotoinitiatorBenzophenone (BP)UV irradiation (~350 nm)Room temperature
Thermal Initiator2,2'-Azobis(isobutyronitrile) (AIBN)Heat~80 °C

Nucleophilic Substitution and Hydrothiolation Reactions

Synthesis of 4-Ethenylphenyl Precursors for Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

The synthesis of the target molecule relies on the availability of suitable 4-ethenylphenyl precursors, primarily 4-vinylbenzyl chloride and 4-vinylbenzyl alcohol.

The industrial production of 4-vinylbenzyl chloride often starts with the chlorination of vinyltoluene. wikipedia.org Since vinyltoluene is typically a mixture of 3- and 4-vinyl isomers, the resulting vinylbenzyl chloride is also an isomeric mixture. wikipedia.org A continuous high-temperature vapor phase process has been developed for the preparation of substituted vinylbenzyl chlorides from substituted ethyltoluenes. This process involves halogenation and subsequent dehydrohalogenation in a single pass through a reactor. google.com

Another common laboratory and industrial synthesis involves the chlorination of 4-vinylbenzyl alcohol. univook.com This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. univook.com

4-Vinylbenzyl alcohol itself can be synthesized from 4-vinylbenzyl chloride via the corresponding acetate (B1210297). 4-Vinylbenzyl chloride is reacted with potassium acetate to form 4-vinylbenzyl acetate, which is then hydrolyzed using a base like potassium hydroxide (B78521) to yield 4-vinylbenzyl alcohol. marquette.edu

Table 3: Synthesis of 4-Vinylbenzyl Alcohol from 4-Vinylbenzyl Chloride marquette.edu
StepReactantsReagents/CatalystsSolventTemperatureTimeYield
1. Acetylation4-Vinylbenzyl chloride, Potassium acetatet-Butylcatechol (inhibitor)DMSO40 °C20 h~100% (of acetate)
2. Hydrolysis4-Vinylbenzyl acetatePotassium hydroxideAlcohol50 °C10 h82% (of alcohol)

Regioselective Functionalization of Styrenyl Derivatives

The regioselective formation of the C-S bond at the benzylic position of a 4-vinylbenzyl precursor is a critical step in the synthesis of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-. This is typically achieved through a nucleophilic substitution reaction where a sulfur-containing nucleophile displaces a leaving group on the benzyl position of a styrenyl derivative.

A common and direct precursor is 4-vinylbenzyl chloride. wikipedia.orgchemicalbook.com The chlorine atom at the benzylic position is a good leaving group, making it susceptible to nucleophilic attack by a thiol. The reaction with 2-mercaptoethanol in the presence of a base to deprotonate the thiol, thus increasing its nucleophilicity, leads to the desired thioether. The regioselectivity is high for the benzylic position due to the stability of the potential carbocation intermediate, which is both benzylic and adjacent to the vinyl group.

Recent advances in C-S bond formation have also explored transition metal-catalyzed C-H functionalization as a powerful tool. researchgate.net While not yet standard for this specific molecule, these methods offer potential for more direct routes from 4-vinyltoluene by activating the benzylic C-H bond for thiolation, thus avoiding the need for pre-halogenation. Copper-catalyzed hydrothiolation of styrenes with thiols has also been reported to yield Markovnikov products, which would result in the thioether bond at the benzylic carbon. rsc.org

Conjugate addition of thiols to the vinyl group of styrenyl derivatives is another possible reaction pathway. researchgate.net However, to achieve the desired structure of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-, this would require a different starting material and strategy, as the sulfur would add to the ethyl side chain rather than the benzylic position. Therefore, for the target compound, functionalization at the benzylic position is the key regioselective step.

The table below summarizes common methods for the regioselective thiolation of styrenyl precursors.

Method Styrenyl Precursor Sulfur Source Key Features
Nucleophilic Substitution4-Vinylbenzyl chloride2-MercaptoethanolHigh regioselectivity for the benzylic position, well-established method.
Copper-Catalyzed HydrothiolationStyrene2-MercaptoethanolForms the desired C-S bond at the benzylic carbon (Markovnikov addition). rsc.org
C-H Functionalization4-VinyltolueneThiolating agentPotential for a more direct synthesis, avoiding pre-functionalization. researchgate.net

Approaches for Introducing the Ethenyl Group

The introduction of the ethenyl (vinyl) group onto the aromatic ring is a fundamental aspect of the synthesis of the styrenyl precursors. Several established methods in organic chemistry can be employed for this transformation.

Industrially, the most significant method for producing the styrenyl moiety is the catalytic dehydrogenation of ethylbenzene. michiganfoam.comresearchgate.netijtrd.com This high-temperature, endothermic reaction is typically carried out in the vapor phase over an iron oxide-based catalyst with steam. michiganfoam.comgoogle.com The resulting styrene can then be further functionalized, for example, through chloromethylation to produce 4-vinylbenzyl chloride. chemicalbook.com

For laboratory-scale synthesis, classic cross-coupling reactions are highly effective. The Heck reaction (also known as the Mizoroki-Heck reaction) is a powerful method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.orgyoutube.compearson.com In this palladium-catalyzed reaction, an aryl halide (e.g., 4-bromobenzyl alcohol or a protected derivative) is coupled with ethylene (B1197577) to form the styrene derivative. nih.gov The reaction is known for its high functional group tolerance. iitk.ac.in

Another widely used method is the Wittig reaction , which converts an aldehyde or ketone into an alkene. stackexchange.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In this case, 4-formylbenzyl alcohol or a related derivative could be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to generate the terminal vinyl group. udel.edu This reaction is highly reliable for forming C=C bonds.

Vinyl cations can also be used to introduce a vinyl group onto an aromatic ring through intramolecular electrophilic aromatic substitution, though this is a more specialized method. nih.gov

The following table compares common methods for introducing the ethenyl group.

Method Starting Material Reagents Scale Key Features
Catalytic DehydrogenationEthylbenzeneIron oxide catalyst, steamIndustrialLarge-scale, cost-effective production of styrene. michiganfoam.comresearchgate.net
Heck ReactionAryl halide (e.g., 4-bromobenzyl derivative)Ethylene, Palladium catalyst, BaseLaboratory/IndustrialHigh functional group tolerance, good yields. wikipedia.orgorganic-chemistry.orgnih.gov
Wittig ReactionAldehyde (e.g., 4-formylbenzyl derivative)Phosphorus ylide (e.g., Ph3P=CH2)LaboratoryReliable for C=C bond formation from carbonyls. stackexchange.comorganic-chemistry.org

Green Chemistry Principles in the Synthesis of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

Applying the principles of green chemistry to the synthesis of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-\ aims to reduce the environmental impact of the production process. Key areas of focus include the use of safer solvents, maximizing atom economy, and utilizing sustainable reagents.

Solvent-Free or Aqueous Media Methodologies

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of more benign alternatives, such as water, or eliminating the solvent altogether. digitallibrary.co.inmdpi.com

The synthesis of thioethers, including the S-alkylation step to form the target molecule, can often be adapted to aqueous conditions. unito.it The use of phase-transfer catalysts can facilitate the reaction between an aqueous solution of the thiolate salt and the organic-soluble halide precursor. Deep eutectic solvents (DESs) have also emerged as green reaction media for various organic transformations, including those used in the synthesis of sulfur-containing compounds. rsc.org

Solvent-free reactions, often facilitated by microwave or ultrasound irradiation, represent another green approach. mdpi.com For the synthesis of thioethers, the reaction of a thiol with an alkyl halide can sometimes be carried out neat, particularly if one of the reactants is a liquid. This minimizes solvent waste and can lead to shorter reaction times and simpler work-up procedures. The synthesis of β-hydroxy sulfides has been demonstrated in green mediums like ionic liquids, highlighting the potential for similar approaches in the synthesis of the target molecule. jmaterenvironsci.com

Atom Economy and Sustainable Reagent Utilization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comrsc.org Addition reactions are inherently 100% atom economical. rsc.org In the context of synthesizing Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-, the key C-S bond-forming step is typically a substitution reaction.

The reaction of 4-vinylbenzyl chloride with 2-mercaptoethanol proceeds via an SN2 mechanism, which can have good atom economy if the base used is catalytic or has a low molecular weight. acsgcipr.org For example, using sodium hydroxide to form the sodium thiolate results in the formation of sodium chloride and water as byproducts.

To improve sustainability, the use of malodorous and volatile thiols can be a drawback. mdpi.com Alternative, odorless sulfur surrogates can be employed. For instance, S-alkylisothiouronium salts, generated in situ from an alkyl halide and thiourea, can react with epoxides in green solvents like deep eutectic solvents to form β-hydroxy sulfides, a structure related to the target molecule. organic-chemistry.org This avoids the direct handling of volatile thiols.

The choice of leaving group on the benzyl precursor also impacts atom economy. Leaving groups with lower molecular weights are preferred. acsgcipr.org For instance, using a chloride (Cl) or bromide (Br) is generally more atom-economical than using a tosylate (OTs) or mesylate (OMs) group.

The table below outlines some green chemistry considerations for the synthesis.

Green Principle Conventional Approach Greener Alternative Benefit
Solvent Use Volatile organic solvents (e.g., THF, DMF)Water, Deep Eutectic Solvents, Solvent-freeReduced environmental impact, improved safety. digitallibrary.co.inrsc.org
Atom Economy Use of high molecular weight leaving groups (e.g., tosylates)Use of low molecular weight leaving groups (e.g., chlorides). acsgcipr.orgLess waste generation, more efficient use of resources.
Reagent Choice Use of volatile and malodorous thiolsUse of odorless sulfur surrogates (e.g., from thiourea). organic-chemistry.orgImproved laboratory safety and reduced odor pollution.

Scale-Up Considerations and Industrial Synthesis of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as process safety, cost-effectiveness, scalability of reactions, and process control. The industrial synthesis of the target compound would likely rely on the availability of its key precursor, 4-vinylbenzyl chloride (4-VBC).

The global market for 4-VBC is significant, with production capacity exceeding 25,000 tons annually. globalgrowthinsights.com It is a crucial monomer and intermediate in the production of ion-exchange resins, specialty polymers, and other chemical additives. chemicalbook.comunivook.com The industrial production of 4-VBC often starts from vinyltoluene, which is a mixture of 3- and 4-isomers. wikipedia.org Chlorination of vinyltoluene yields the corresponding vinylbenzyl chloride isomers. wikipedia.org Continuous single-step vapor phase processes for the preparation of substituted vinylbenzyl chlorides from substituted ethyltoluenes have also been developed. google.com

For the synthesis of the thioether, a batch or continuous flow process could be employed. Continuous flow chemistry offers several advantages for scale-up, including better heat management (especially for exothermic reactions), improved safety, and potentially higher yields and purity. nih.gov The development of a continuous process for thioether synthesis has been a subject of research. organic-chemistry.org

Key considerations for the industrial scale-up of the reaction between 4-vinylbenzyl chloride and 2-mercaptoethanol would include:

Raw Material Sourcing: Availability and cost of high-purity 4-vinylbenzyl chloride and 2-mercaptoethanol.

Reaction Conditions: Optimization of temperature, pressure, and residence time for a large-scale reactor (batch or continuous).

Heat Management: The S-alkylation reaction is typically exothermic and requires efficient heat removal to maintain control and prevent side reactions.

Process Safety: Handling of potentially hazardous materials like 4-vinylbenzyl chloride (an alkylating agent) and managing the odor of 2-mercaptoethanol. acsgcipr.org

Product Purification: Development of a robust and scalable purification method, such as distillation or crystallization, to achieve the desired product purity.

Waste Management: Efficient treatment and disposal of byproducts and waste streams in an environmentally responsible manner.

Chemical Transformations and Reaction Mechanisms of Ethanol, 2 4 Ethenylphenyl Methyl Thio

Reactivity of the Ethenylphenyl Group in Ethanol (B145695), 2-[[(4-ethenylphenyl)methyl]thio]-

The ethenylphenyl group, also known as a vinylbenzyl group, is the primary site for polymerization and various addition reactions. Its reactivity is analogous to that of styrene (B11656) and its derivatives.

The vinyl group of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- serves as a monomer for various polymerization techniques, enabling the synthesis of functional polymers with pendant thioether and hydroxyl groups.

Free radical polymerization is a common method for polymerizing styrenic monomers. nih.gov The process involves three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iquvebtech.com For a monomer like Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-, the polymerization would be initiated by a free radical species, which attacks the double bond of the vinyl group. nih.gov This initiates a chain reaction where monomer units are sequentially added. uomustansiriyah.edu.iq

The kinetics of free radical polymerization are influenced by factors such as monomer concentration, initiator concentration, and temperature. uvebtech.com The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. uomustansiriyah.edu.iq

Table 1: Key Stages of Free Radical Polymerization

Stage Description
Initiation A free radical initiator decomposes to form active radicals, which then react with a monomer unit to start the polymer chain. uvebtech.com
Propagation The newly formed radical adds to another monomer, and this process repeats, leading to chain growth. uomustansiriyah.edu.iq

| Termination | The growth of polymer chains is halted, typically through the combination of two radical chains or by disproportionation. uvebtech.com |

Polymerization Pathways of the Vinyl Moiety

Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP) Utilizing the Ethenylphenyl Moiety

Controlled/living radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) offer precise control over polymer molecular weight, architecture, and dispersity. mdpi.com

RAFT Polymerization: This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.comnih.govsigmaaldrich.com The RAFT polymerization of vinylbenzyl chloride, a structurally similar monomer, has been successfully demonstrated, suggesting that Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- would also be amenable to this method. researchgate.net This process allows for the synthesis of well-defined polymers and block copolymers. researchgate.net

ATRP: This method involves the reversible activation and deactivation of the growing polymer chain by a transition metal catalyst, typically a copper complex. conicet.gov.ar ATRP has been used for the polymerization of styrene and its derivatives, indicating its potential applicability to the subject compound. conicet.gov.ar

Anionic Polymerization: Anionic polymerization is a form of chain-growth polymerization initiated by anions. eresearchco.com It is well-suited for vinyl monomers with electron-withdrawing groups. eresearchco.com Styrene and its derivatives are commonly polymerized via anionic methods, often leading to living polymers with controlled structures. uni-bayreuth.desemanticscholar.org For a monomer containing a hydroxyl group like Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-, protection of the hydroxyl group would be necessary to prevent it from interfering with the anionic initiator. afinitica.com

Cationic Polymerization: Cationic polymerization is initiated by a cationic species and is suitable for alkenes with electron-donating substituents. nih.govnii.ac.jp The vinyl group in the ethenylphenyl moiety can be susceptible to cationic polymerization. Thioethers can act as chain-transfer agents in the cationic polymerization of vinyl ethers and styrene derivatives. nih.gov The presence of the thioether group in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- could therefore influence the polymerization kinetics and the properties of the resulting polymer.

The double bond of the ethenylphenyl group can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: In the presence of an electrophile, the pi electrons of the double bond act as a nucleophile, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the addition product. libretexts.org For example, the reaction with hydrogen halides (HX) would proceed via this mechanism. libretexts.org

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the double bond is activated by electron-withdrawing groups. In the context of styrenic systems, nucleophilic attack is generally not favored unless the nucleophile is highly reactive.

Reactions Involving the Thioether Linkage in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

The thioether linkage in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- is susceptible to a variety of chemical transformations, including oxidation and alkylation.

Oxidation: Thioethers can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. masterorganicchemistry.com For instance, treatment with a mild oxidant can convert the thioether to a sulfoxide (B87167), while a stronger oxidant can lead to the formation of a sulfone. masterorganicchemistry.com This transformation can significantly alter the polarity and chemical properties of the molecule.

Alkylation and Metal-Catalyzed Cross-Coupling: The sulfur atom in the thioether is nucleophilic and can react with electrophiles such as alkyl halides in alkylation reactions. masterorganicchemistry.com Furthermore, thioethers can participate in metal-catalyzed cross-coupling reactions. nih.gov For example, palladium-catalyzed reactions can be used to form new carbon-sulfur bonds. chemrevlett.com Copper-catalyzed reactions have also been developed for the synthesis of benzyl (B1604629) thioethers. nih.gov These reactions provide pathways to further functionalize the molecule at the thioether position.

Table 2: Summary of Key Chemical Transformations

Functional Group Reaction Type Description
Ethenylphenyl Free Radical Polymerization Chain-growth polymerization initiated by free radicals.
RAFT Polymerization Controlled polymerization mediated by a chain transfer agent. mdpi.com
ATRP Controlled polymerization catalyzed by a transition metal complex. conicet.gov.ar
Anionic Polymerization Polymerization initiated by an anion, requires protection of the hydroxyl group. eresearchco.comafinitica.com
Cationic Polymerization Polymerization initiated by a cation; the thioether may act as a chain-transfer agent. nih.gov
Electrophilic Addition Reaction with electrophiles across the double bond. libretexts.org
Thioether Oxidation Conversion to sulfoxide and sulfone. masterorganicchemistry.com
Alkylation Nucleophilic attack of sulfur on an electrophile. masterorganicchemistry.com

Oxidation Reactions of the Sulfur Atom: Formation of Sulfoxides and Sulfones

The sulfur atom in the thioether group of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions. Generally, the oxidation of the thioether to the sulfoxide is a facile process, while further oxidation to the sulfone requires stronger conditions or an excess of the oxidant. masterorganicchemistry.comresearchgate.net

The initial oxidation step involves the conversion of the sulfide (B99878) to a sulfoxide, 2-[[(4-ethenylphenyl)methyl]sulfinyl]ethanol. This transformation can be achieved with high selectivity using a variety of reagents. Mild oxidants are typically employed to avoid over-oxidation to the sulfone. organic-chemistry.org For instance, one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is often sufficient. masterorganicchemistry.com

Further oxidation of the sulfoxide yields the corresponding sulfone, 2-[[(4-ethenylphenyl)methyl]sulfonyl]ethanol. This step generally requires more forcing conditions, such as an excess of the oxidizing agent or the use of a more potent oxidant like Oxone® (potassium peroxymonosulfate). researchgate.netnih.gov The complete oxidation of the sulfide directly to the sulfone can often be achieved by using at least two equivalents of the oxidant. researchgate.net

The chemoselectivity of these reactions is a key consideration, as the ethenyl and hydroxyl groups could also be susceptible to oxidation. However, many standard protocols for sulfide oxidation are known to be highly chemoselective for the sulfur atom. organic-chemistry.org

Transformation Product Typical Reagents and Conditions Selectivity Notes
Sulfide to Sulfoxide2-[[(4-ethenylphenyl)methyl]sulfinyl]ethanol1. H₂O₂ (1 equiv.), various solvents (e.g., acetic acid). 2. m-CPBA (1 equiv.), CH₂Cl₂. 3. NaIO₄, MeOH/H₂O.High selectivity for sulfoxide is achieved with stoichiometric control of the oxidant. masterorganicchemistry.comorganic-chemistry.org
Sulfide to Sulfone2-[[(4-ethenylphenyl)methyl]sulfonyl]ethanol1. H₂O₂ (>2 equiv.), often with a catalyst. 2. m-CPBA (>2 equiv.), CH₂Cl₂. 3. Oxone®, MeOH/H₂O.Generally requires an excess of the oxidizing agent. researchgate.net
Sulfoxide to Sulfone2-[[(4-ethenylphenyl)methyl]sulfonyl]ethanolSame as for sulfide to sulfone; the sulfoxide is an intermediate in the reaction. researchgate.netThis step is often slower than the initial oxidation of the sulfide.

Cleavage and Rearrangement Reactions of the Thioether Bond

The thioether bond in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-, specifically the benzylic carbon-sulfur bond, can be cleaved under certain reaction conditions. As a benzyl thioether, the C(sp³)–S bond is more reactive than an aryl C(sp²)–S or a non-activated alkyl C(sp³)–S bond. organic-chemistry.org

Reductive cleavage is a common method for breaking the C–S bond in benzyl thioethers. This can be accomplished using dissolving metal reduction systems, such as sodium in liquid ammonia, which results in the formation of 4-vinyltoluene and 2-mercaptoethanol (B42355). thieme-connect.de

Alternatively, selective C(sp³)–S bond cleavage can be achieved using electrophilic reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reagents are thought to proceed through a sulfonium (B1226848) intermediate. For benzyl thioethers, these reactions can lead to the formation of disulfides or other sulfur-containing products, depending on the subsequent reaction steps. The general selectivity for this type of cleavage follows the order: furfuryl C(sp³)–S > benzyl C(sp³)–S > alkyl C(sp³)–S. organic-chemistry.org Photochemical methods, for instance using an o-nitrobenzyl group, can also be employed for the controlled cleavage of thioether linkages, although this would require specific derivatization of the target molecule. researchgate.net

Rearrangement reactions of benzyl thioethers, such as the Sommelet–Hauser rearrangement, are also known but typically require a specific substitution pattern (ortho-methyl group on the aromatic ring) and strong base, making them less likely for this specific substrate under standard conditions.

Metal Coordination Chemistry of the Thioether Group

The sulfur atom of the thioether group in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- possesses lone pairs of electrons, allowing it to act as a ligand in coordination complexes with various transition metals. Thioethers are classified as soft ligands, showing a preference for coordination with soft metal ions such as Pd(II), Pt(II), Ag(I), and Hg(II). wikipedia.org

The molecule can function as a monodentate ligand, coordinating solely through the sulfur atom. In such complexes, the sulfur center typically adopts a pyramidal geometry. wikipedia.org However, the presence of the hydroxyl group offers the potential for bidentate chelation. The molecule can form a stable five-membered chelate ring by coordinating to a metal center through both the sulfur and oxygen atoms (S,O-chelation). This type of bidentate coordination is common for thioether-alcohol ligands and can enhance the stability of the resulting metal complex compared to monodentate coordination. researchgate.net

The coordination chemistry of such ligands is extensive, with complexes reported for a wide range of first-row transition metals including iron, cobalt, nickel, and copper. nih.gov The specific properties of the resulting complex, such as its geometry, stability, and reactivity, are influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.orgnih.gov The ethenyl group is generally less likely to participate in coordination under typical conditions but could interact with certain low-valent metal centers.

Reactivity of the Hydroxyl Group in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

The primary hydroxyl group is a key site for functionalization, allowing for the introduction of a wide variety of other chemical moieties through standard alcohol transformations. latech.edu

Esterification and Etherification Reactions of the Ethanol Moiety

The primary alcohol in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- can readily undergo esterification and etherification reactions. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for building more complex molecular architectures.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. Fischer esterification, using a carboxylic acid and a strong acid catalyst (e.g., H₂SO₄), is a common method. researchgate.netnih.gov Alternatively, for milder conditions, an acyl chloride or anhydride (B1165640) can be reacted with the alcohol, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification results in the formation of an ether linkage (R-O-R'). The Williamson ether synthesis is a widely used method, which involves a two-step process: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by the nucleophilic substitution reaction of the alkoxide with an alkyl halide. nih.gov Acid-catalyzed dehydration of the alcohol can also lead to symmetrical ethers, though this is more common for simple alcohols. nih.gov

Reaction Type Reactant Typical Conditions Product
Esterification Carboxylic Acid (R'COOH)Acid catalyst (e.g., H₂SO₄, TsOH), heat. nih.gov2-[[(4-ethenylphenyl)methyl]thio]ethyl R'-carboxylate
Acyl Chloride (R'COCl)Pyridine or Et₃N, CH₂Cl₂.2-[[(4-ethenylphenyl)methyl]thio]ethyl R'-carboxylate
Acid Anhydride ((R'CO)₂O)Pyridine or DMAP (cat.), CH₂Cl₂.2-[[(4-ethenylphenyl)methyl]thio]ethyl R'-carboxylate
Etherification Alkyl Halide (R'X)1. NaH, THF. 2. R'X. nih.gov1-ethenyl-4-[[(2-(R'-oxy)ethyl)thio]methyl]benzene

Multi-Component Reactions and Cascade Processes Incorporating Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

The multifunctional nature of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- makes it a potential substrate for multi-component reactions (MCRs) and cascade processes, where multiple bonds are formed in a single operation. taylorandfrancis.comnih.gov Such reactions are highly efficient and can rapidly generate molecular complexity from simple precursors. nih.gov

A plausible cascade reaction could be initiated at the ethenyl (styrenyl) group. For example, a Heck reaction could couple the vinyl group with an aryl halide, followed by an intramolecular reaction involving the hydroxyl or thioether group.

Another potential pathway could involve an initial transformation of one of the functional groups to create a reactive intermediate that triggers the cascade. For instance, oxidation of the alcohol to the corresponding aldehyde, 2-[[(4-ethenylphenyl)methyl]thio]acetaldehyde, could set the stage for an intramolecular cyclization. This aldehyde bears a structural resemblance to substrates used in Prins/Friedel-Crafts cascade reactions. beilstein-journals.org In such a hypothetical sequence, treatment with a Lewis acid could trigger an intramolecular Prins reaction between the aldehyde and the vinyl group, generating a benzylic carbocation. This cation could then be trapped by the thioether sulfur atom or an external nucleophile to construct a new heterocyclic ring system. beilstein-journals.org

Multi-component reactions often involve the condensation of an amine, a carbonyl compound, and a third component. nih.gov While the title compound itself is not a typical MCR substrate, it could be incorporated into such a process after a simple modification. For example, oxidation to the aldehyde would allow it to participate as the carbonyl component in reactions like the Mannich or Ugi reactions, introducing significant structural diversity in a single step. nih.gov

Applications of Ethanol, 2 4 Ethenylphenyl Methyl Thio in Materials Science and Engineering

Polymer and Copolymer Systems Derived from Ethanol (B145695), 2-[[(4-ethenylphenyl)methyl]thio]-

The presence of the vinylbenzyl group in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- allows for its polymerization through various techniques, including conventional free radical polymerization and controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is particularly advantageous as it enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. scinito.ai The resulting polymers, poly(2-((4-vinylbenzyl)thio)ethanol), possess pendant hydroxyl and thioether groups, which can be further modified for specific applications.

Polymers derived from monomers containing vinylbenzyl and thioether linkages have shown potential in the development of functional materials for optoelectronic and electronic devices. The ability to precisely control the polymer structure through techniques like RAFT polymerization is crucial for tailoring the material's properties for these applications. While direct studies on poly(2-((4-vinylbenzyl)thio)ethanol) for optoelectronics are emerging, research on analogous systems provides strong indicators of its potential.

The incorporation of thioether linkages can influence the refractive index and optical properties of the resulting polymer. Furthermore, the vinylbenzyl moiety is a well-known component in polymers used for electronic applications due to its thermal stability and dielectric properties. The hydroxyl groups on the polymer can serve as sites for attaching chromophores or other photoactive molecules, leading to the development of functional polymers for applications such as organic light-emitting diodes (OLEDs) and sensors.

Table 1: Potential Optoelectronic and Electronic Applications of Poly(2-((4-vinylbenzyl)thio)ethanol) Derivatives

Application Area Potential Role of Poly(2-((4-vinylbenzyl)thio)ethanol) Key Functional Groups
Organic Light-Emitting Diodes (OLEDs) Host material or as a functional layer for improved charge injection/transport. Vinylbenzyl backbone, modifiable hydroxyl groups.
Organic Field-Effect Transistors (OFETs) Dielectric layer or as a component in the semiconductor blend. Vinylbenzyl backbone for thermal and dielectric stability.
Sensors Functional matrix for detecting specific analytes through changes in optical or electrical properties. Thioether and hydroxyl groups for analyte interaction.

Stimuli-responsive or "smart" polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or specific molecules. The chemical structure of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- offers several avenues for creating such materials.

Polymers containing thioether linkages can exhibit thermoresponsive behavior in certain solvents. For instance, poly(N-(4-vinylbenzyl)-N,N-diethylamine), a structurally related polymer, has been shown to exhibit a lower critical solution temperature (LCST) in methanol. bjmu.edu.cn This suggests that poly(2-((4-vinylbenzyl)thio)ethanol) or its copolymers could also display thermoresponsive properties. The hydroxyl groups can be modified with acidic or basic moieties to impart pH-responsiveness. researchgate.net For example, the introduction of carboxylic acid or amine groups would allow the polymer to swell or shrink in response to changes in pH, making it suitable for applications in drug delivery and biosensors. nih.govnih.govnih.gov

Table 2: Stimuli-Responsive Behavior of Polymers Derived from Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- Analogues

Stimulus Responsive Behavior Underlying Mechanism Potential Application
Temperature Lower Critical Solution Temperature (LCST) / Upper Critical Solution Temperature (UCST) Changes in polymer-solvent interactions with temperature, driven by the thioether and vinylbenzyl groups. bjmu.edu.cn Smart drug delivery, hydrogels with tunable properties.

The vinyl group of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- makes it a valuable monomer for the formation of cross-linked polymer networks. These networks are essential for creating materials with enhanced mechanical properties, thermal stability, and solvent resistance. Crosslinking can be achieved during polymerization by including a multifunctional monomer or post-polymerization by reacting the functional groups on the polymer chains.

The thiol group in the monomer can participate in thiol-ene "click" reactions, which are highly efficient and can be initiated by UV light or thermal means. nih.govnih.gov This allows for the formation of well-defined network structures with controlled cross-link densities. Thiol-ene chemistry is particularly useful for creating hydrogels and coatings under mild conditions. nih.gov Furthermore, the hydroxyl groups can be reacted with cross-linking agents like diisocyanates or diacyl chlorides to form robust networks.

Table 3: Cross-Linking Strategies for Polymers Derived from Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

Cross-Linking Method Reactive Groups Involved Initiator/Catalyst Resulting Network Properties
Free Radical Copolymerization Vinyl group with a divinyl comonomer Thermal or photoinitiator High cross-link density, thermoset material.
Thiol-ene "Click" Chemistry Thiol group with an 'ene' functionalized polymer or monomer UV light or thermal initiator Uniform network, suitable for hydrogels and coatings. nih.govnih.gov

Polymers derived from Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- are well-suited for surface modification and the creation of functional coatings. The ability to tailor the polymer's properties allows for the development of surfaces with specific wettability, adhesion, and biocompatibility.

The thioether and hydroxyl groups can enhance the adhesion of the polymer to various substrates through hydrogen bonding and other intermolecular interactions. By copolymerizing this monomer with others, such as fluorinated or siloxane-containing monomers, the surface energy of the resulting coating can be precisely controlled, leading to either hydrophobic or hydrophilic surfaces. These coatings can find applications in areas such as anti-fouling surfaces, biocompatible coatings for medical devices, and protective layers for electronic components. nih.govmdpi.comrsc.org

Role of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- in Composite Materials

While the monomer Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- possesses functional groups that could theoretically enhance the interface between a polymer matrix and reinforcing fillers in composite materials, there is currently limited specific research available in the public domain detailing its direct application in this area. The hydroxyl and thiol groups could potentially be used to functionalize fillers like silica or carbon nanotubes, improving their dispersion and adhesion within a polymer matrix. However, dedicated studies demonstrating the efficacy and advantages of using this specific compound in composite materials are yet to be widely reported. General research on poly(vinyl alcohol)-based composites with various fillers has shown improvements in mechanical and thermal properties. core.ac.uktaylors.edu.myresearchgate.netresearchgate.netbiomaterials.pl

Polymeric Scaffolds and Architectures from Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- Derivatives

The fabrication of porous polymeric scaffolds is a key area in tissue engineering and regenerative medicine. These scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. scinito.ainih.gov While polymers with vinyl and hydroxyl groups are often used in the creation of biomedical scaffolds, for instance through techniques like electrospinning, bjmu.edu.cnmdpi.comnih.govresearchgate.netresearchgate.net specific studies detailing the use of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- for this purpose are not extensively available. The biocompatibility of polymers containing thioether linkages would need to be thoroughly investigated for such applications. The potential for creating stimuli-responsive scaffolds from this monomer, as discussed in section 4.1.2, could be a promising avenue for future research in this field. researchgate.netnih.gov

Design and Fabrication of Porous Polymer Networks

The synthesis of porous organic polymers (POPs) has garnered significant attention due to their high surface areas, tunable porosities, and excellent chemical stability. rsc.orgrsc.org These materials are created through the polymerization of multifunctional monomers to form a rigid, crosslinked network with permanent porosity. The design of these networks can be controlled by the choice of monomers and the polymerization conditions. pageplace.de

The monomer "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" is a suitable candidate for the fabrication of porous polymer networks. The vinyl group on the phenyl ring can undergo free-radical polymerization, often initiated by thermal or photochemical methods. By copolymerizing this monomer with a crosslinking agent, such as divinylbenzene, a three-dimensional polymer network can be established. The thioether and ethanol functionalities integrated into the polymer backbone can then impart specific properties to the resulting porous material.

The fabrication of these networks can be achieved through various synthetic strategies, including:

Free-radical polymerization: This is a common method for vinyl monomers. The reaction is typically carried out in a porogenic solvent, which is a good solvent for the monomers but a poor solvent for the resulting polymer. As the polymer chains grow, they precipitate from the solution, forming a porous structure. The pore size and distribution can be tuned by varying the type and amount of porogen.

Hypercrosslinking: This technique involves the extensive crosslinking of linear or lightly crosslinked polymer chains. For a polymer derived from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-", the phenyl rings can be further crosslinked using Friedel-Crafts alkylation or other linking chemistries to create a rigid microporous structure.

The final properties of the porous polymer network are highly dependent on the synthetic conditions, as outlined in the table below.

ParameterEffect on Porous Polymer Network
Monomer-to-crosslinker ratio Higher crosslinker content generally leads to a more rigid network with higher surface area but can also result in smaller pore sizes.
Type of porogenic solvent The choice of solvent influences the phase separation process during polymerization, thereby affecting the pore structure (e.g., macroporous vs. microporous).
Polymerization temperature Temperature can affect the reaction kinetics and the solubility of the growing polymer chains, thus influencing the final morphology.
Initiator concentration The amount of initiator can impact the polymerization rate and the molecular weight of the primary polymer chains before crosslinking.

Applications in Separations and Adsorption Technologies

Porous polymer networks derived from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" are promising materials for separation and adsorption technologies due to the presence of functional groups that can interact with specific molecules. doi.org The thioether linkage, with its sulfur atom, can exhibit affinity for heavy metal ions and certain organic pollutants. The hydroxyl group from the ethanol moiety can participate in hydrogen bonding interactions, enhancing the adsorption of polar molecules.

Separation of Heavy Metal Ions: The sulfur atoms in the thioether groups can act as soft Lewis bases, enabling strong coordination with soft Lewis acidic metal ions such as mercury, lead, and cadmium. This makes porous polymers containing these functionalities effective sorbents for the removal of toxic heavy metals from aqueous solutions. Research on similar sulfur-containing polymers has demonstrated high uptake capacities and selectivity for these metals.

The performance of these materials in adsorption applications is summarized in the following table.

ApplicationTarget PollutantKey Functional Group(s)Adsorption Mechanism
Water RemediationHeavy metal ions (e.g., Hg²⁺, Pb²⁺)ThioetherCoordination/Chelation
Environmental CleanupOrganic dyes, phenolsAromatic rings, Hydroxyl groupπ-π stacking, Hydrogen bonding
Industrial SeparationsPrecious metals (e.g., Au³⁺, Pd²⁺)ThioetherSelective complexation

Application of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- in Adhesives and Resins

The functional groups present in "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" also make it a valuable component in the formulation of adhesives and resins. Sulfur-based monomers are known to impart desirable properties such as flexibility and good adhesion to various substrates. specialchem.com

In the context of adhesives, the thiol group (if the thioether were to be derived from a thiol precursor) is particularly reactive in thiol-ene and thiol-epoxy "click" reactions. These reactions are highly efficient and can proceed under mild conditions, making them ideal for curing adhesive formulations. While the provided compound has a thioether, its synthesis likely involves a thiol precursor, and related chemistries are relevant. The hydroxyl group of the ethanol moiety can also participate in crosslinking reactions, for instance, with isocyanates to form polyurethanes or with epoxides.

The vinyl group allows for the incorporation of this monomer into polymer backbones through free-radical polymerization, as part of a larger resin system. For example, it could be copolymerized with acrylates or styrenics to modify the properties of the final cured adhesive.

The potential contributions of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" to adhesive and resin formulations are highlighted below:

PropertyContribution of the MonomerRelevant Functional Group(s)
Adhesion The sulfur atom in the thioether linkage can enhance adhesion to metallic substrates. The hydroxyl group can promote adhesion to polar surfaces through hydrogen bonding.Thioether, Hydroxyl
Flexibility The thioether linkage can increase the flexibility of the polymer backbone, leading to tougher and more impact-resistant adhesives.Thioether
Curing Chemistry The vinyl group can participate in free-radical curing. The hydroxyl group can react with other functional groups in two-part adhesive systems (e.g., epoxies, isocyanates).Vinyl, Hydroxyl
Thermal Stability The aromatic ring contributes to the thermal stability of the resulting polymer.Phenyl group

The use of multifunctional monomers like this allows for the development of high-performance adhesives and resins with a tailored balance of properties to meet the demands of various industrial applications.

Computational and Theoretical Investigations of Ethanol, 2 4 Ethenylphenyl Methyl Thio

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations would be instrumental in elucidating the three-dimensional structure and electronic properties of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-". These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electron distribution.

Conformational Analysis of Ethanol (B145695), 2-[[(4-ethenylphenyl)methyl]thio]-

A thorough conformational analysis would involve identifying the various spatial arrangements of the atoms (conformers) and determining their relative stabilities. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the potential energy at each step. For "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-", key dihedral angles to investigate would include those around the C-S, S-C, and C-O bonds. The results would likely be presented in a potential energy surface map, with the global minimum energy conformer representing the most stable and probable structure of the molecule.

Table 1: Hypothetical Relative Energies of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" Conformers

ConformerDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)
A60°1.2
B180°0.0
C-60°1.5

Note: This table is illustrative and not based on actual experimental or computational data.

Electronic Structure and Frontier Molecular Orbital Analysis

Analysis of the electronic structure would provide insights into the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-", the HOMO would likely be localized on the sulfur atom and the ethenylphenyl group, while the LUMO might be distributed over the aromatic ring and the vinyl group.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states.

Transition State Analysis of Key Transformations of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-"

To understand the mechanisms of reactions involving "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-", such as oxidation of the sulfide (B99878) or addition reactions at the vinyl group, transition state theory would be applied. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants (the activation energy) determines the reaction rate. Vibrational frequency analysis would be used to confirm the nature of the stationary points, with a single imaginary frequency indicating a true transition state.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. DFT calculations would be employed to map out the entire potential energy surface for a given reaction of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-". This would involve calculating the energies of reactants, intermediates, transition states, and products. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be identified.

Table 2: Hypothetical DFT Calculated Energies for a Reaction Pathway of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-"

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.1
Products-20.3

Note: This table is illustrative and not based on actual experimental or computational data.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-"-Containing Systems

Molecular dynamics (MD) simulations would be used to study the behavior of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" in a condensed phase, such as in a solvent or as part of a larger molecular assembly. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. For instance, an MD simulation could model how "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" interacts with water molecules, revealing information about its solubility and the structure of the surrounding solvent.

Advanced Analytical Methodologies for Process Monitoring and Structural Elucidation in Complex Systems

In Situ Spectroscopic Techniques for Monitoring Reactions of Ethanol (B145695), 2-[[(4-ethenylphenyl)methyl]thio]-

Real-time monitoring of the polymerization or modification reactions of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" is essential for understanding reaction kinetics, optimizing process parameters, and ensuring desired product formation. In situ spectroscopic techniques are particularly powerful for this purpose as they allow for continuous analysis of the reaction mixture without sampling.

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable tool for monitoring the polymerization of the ethenylphenyl group. The progress of a thiol-ene reaction, for instance, can be followed by observing the disappearance of the characteristic S-H stretching band (around 2550-2600 cm⁻¹) and the C=C stretching vibration of the vinyl group. researchgate.net The change in intensity of these specific absorption bands over time provides direct insight into the rate of reaction. researchgate.net For polymerization of the vinyl group, the decrease in the intensity of peaks associated with the C=C bond (e.g., ~1630 cm⁻¹, ~990 cm⁻¹, and ~910 cm⁻¹) can be quantitatively tracked.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers an even more detailed view of the reaction progress. An "in situ" LED UV illumination NMR setup can be used to monitor photo-initiated reactions, such as thiol-ene coupling, directly within the NMR tube. nih.gov This technique allows for the observation of changes in the chemical environment of specific protons and carbons as the reaction proceeds. nih.gov For "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-", one could monitor the disappearance of the vinyl proton signals (typically in the 5-7 ppm range in ¹H NMR) and the appearance of new signals corresponding to the saturated polymer backbone. This method provides quantitative data on monomer conversion over time. nih.gov

The table below summarizes key spectroscopic signals used for monitoring reactions of this compound.

TechniqueMonitored Functional GroupTypical Wavenumber/Chemical ShiftObservation During Reaction
FTIR Ethenyl (Vinyl) C=C Stretch~1630 cm⁻¹Peak intensity decreases
FTIR Ethenyl (Vinyl) C-H Bend~990 cm⁻¹, ~910 cm⁻¹Peak intensity decreases
¹H NMR Ethenyl (Vinyl) Protons5.0 - 7.0 ppmSignal intensity decreases
¹H NMR Polymer Backbone Protons1.0 - 2.5 ppmSignal intensity increases
¹³C NMR Ethenyl (Vinyl) Carbons110 - 140 ppmSignal intensity decreases
¹³C NMR Polymer Backbone Carbons30 - 50 ppmSignal intensity increases

Chromatographic Techniques for Separation and Quantification of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" in Reaction Mixtures and Polymer Systems

Chromatography is indispensable for separating "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" from reactants, byproducts, and solvents, as well as for characterizing the molecular weight distribution of its polymers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for quantifying the monomer in various samples. A reversed-phase HPLC (RP-HPLC) method, typically using a C18 column, can effectively separate the relatively nonpolar monomer from more polar or less polar impurities. nih.govresearchgate.net Quantification is achieved using a UV detector, leveraging the strong absorbance of the phenyl ring. The method can be used to determine the purity of the monomer and to quantify residual monomer in polymer products. nih.gov Methods have been developed for the quantification of thiols by derivatizing them and using fluorescence detection, which could be adapted for related impurities or reaction products. nih.gov

Gas Chromatography (GC) is well-suited for analyzing the volatile monomer. cdc.gov When coupled with a Flame Ionization Detector (FID), GC-FID provides high sensitivity for quantifying "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-". researchgate.net This technique is particularly useful for monitoring the monomer concentration in reaction vessels or determining its presence in environmental samples. cdc.gov The use of capillary columns ensures high resolution, allowing for the separation of closely related volatile compounds. cdc.gov

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers derived from the monomer. This technique separates polymer chains based on their hydrodynamic volume in solution. By calibrating with polymer standards of known molecular weight (e.g., polystyrene standards), SEC can provide crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the synthesized polymer. nist.gov

The following table presents typical conditions for the chromatographic analysis of the compound and its polymer.

TechniqueColumn TypeMobile Phase / Carrier GasDetectorApplication
RP-HPLC C18 (e.g., 5 µm, 4.6x250 mm)Acetonitrile/Water gradientUV (254 nm)Purity analysis, quantification of residual monomer in polymer systems. researchgate.net
GC-FID Capillary (e.g., DB-5)Helium or NitrogenFIDQuantification of monomer in reaction mixtures, volatility studies. researchgate.net
SEC/GPC Polystyrene-divinylbenzeneTetrahydrofuran (THF)RI, UVDetermination of Mn, Mw, and dispersity of the resulting polymer. nist.gov

Mass Spectrometric Approaches for Structural Characterization of Oligomers and Polymers Derived from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-"

Mass spectrometry (MS) is a powerful tool for determining the precise mass of molecules, which is invaluable for confirming the structure of the monomer, its oligomers, and the end-groups of its polymers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a premier technique for the analysis of synthetic polymers. sigmaaldrich.com It allows for the determination of absolute molecular weights and provides detailed information on the chemical composition, including monomer repeat units and end-group structures. bruker-daltonics.jpfree.fr For polymers derived from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-", MALDI-TOF MS can resolve individual polymer chains (n-mers), allowing for the verification of the repeating unit mass (194.30 g/mol ). The resulting spectrum displays a distribution of peaks, where each peak corresponds to a specific chain length, and the mass difference between adjacent peaks corresponds to the mass of the monomer unit. This technique is exceptionally useful for confirming the success of end-group functionalization reactions. sigmaaldrich.comunl.edu

Electrospray Ionization (ESI) MS is another soft ionization technique often coupled with liquid chromatography (LC-MS). It is effective for analyzing smaller oligomers and can provide information about the charge state distribution of molecules. ESI-MS is particularly useful for confirming the molecular weight of the monomer and identifying byproducts in the reaction mixture.

The data below illustrates the type of information obtained from a hypothetical MALDI-TOF MS analysis of a polymer derived from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-", assuming initiation with a butyl group (from butyllithium) and termination with a proton.

Peak (n-mer)Calculated Mass (Da) for [Bu-(C₁₁H₁₄OS)ₙ-H + Ag]⁺Description
n = 102108.0Polymer chain with 10 monomer units
n = 112302.3Polymer chain with 11 monomer units
n = 122496.6Polymer chain with 12 monomer units
n = 132690.9Polymer chain with 13 monomer units
Δ Mass 194.3 Mass of the "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" repeating unit

Note: Mass calculation assumes Butyl initiator (57.1 Da), H terminator (1.0 Da), and Silver ion for cationization (107.9 Da).

Advanced NMR Techniques for Investigating Polymer Microstructure and Dynamics from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides fundamental structural information, advanced NMR techniques are required to unravel the complex microstructure, including tacticity, monomer sequencing in copolymers, and chain dynamics.

2D NMR Spectroscopy provides correlations between different nuclei, resolving spectral overlap that often complicates 1D spectra of polymers. iupac.org

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for making unambiguous assignments of both proton and carbon signals in the polymer, including the backbone and the side chains. acs.orgacs.org

Heteronuclear Multiple Bond Correlation (HMBC) : This technique shows correlations between protons and carbons that are separated by two or three bonds, which helps in assigning quaternary carbons and confirming the connectivity of the polymer structure. iupac.org

Total Correlation Spectroscopy (TOCSY) : This homonuclear experiment reveals correlations between all protons within a spin system, which is useful for identifying all the proton signals belonging to a specific monomer unit within the polymer chain. researchgate.net

These techniques are critical for determining the tacticity (the stereochemical arrangement of chiral centers along the polymer backbone) of polymers made from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-". Different tacticities (isotactic, syndiotactic, atactic) will result in distinct chemical shifts and correlations, providing a "fingerprint" of the polymer's microstructure. acs.orgacs.org

Solid-State NMR (ssNMR) is used to study the structure and dynamics of the polymer in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, giving insights into polymer chain packing, morphology, and the dynamics of different segments of the molecule.

The following table lists expected ¹H and ¹³C NMR chemical shift ranges for the polymer of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-".

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)2D NMR Correlation (HSQC)
Polymer Backbone (-CH₂-CH-)1.2 - 2.540 - 48Yes
Phenyl Ring (aromatic)6.5 - 7.5125 - 145Yes
Benzyl (B1604629) (-Ph-CH₂-S-)~3.7~36Yes
Thioether (-S-CH₂-CH₂-)~2.7~35Yes
Hydroxyethyl (-CH₂-CH₂-OH)~3.6~60Yes
Hydroxyl (-OH)Variable-No

Environmental and Sustainability Considerations in the Lifecycle of Ethanol, 2 4 Ethenylphenyl Methyl Thio

Degradation Pathways of Ethanol (B145695), 2-[[(4-ethenylphenyl)methyl]thio]- and its Polymeric Derivatives

The long-term stability and environmental fate of polymers derived from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" are largely determined by their susceptibility to hydrolytic and photodegradative processes.

Polymers synthesized from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" possess a backbone analogous to polystyrene, which is known for its high hydrolytic stability due to its all-carbon structure. The key functional groups that could potentially be susceptible to hydrolysis are the thioether linkage (-S-) and the terminal hydroxyl group (-OH).

The thioether bond is generally considered stable under neutral aqueous conditions. However, the presence of adjacent functional groups can influence its reactivity. Research on poly(β-thioether ester ketal) thermosets has shown that while the ketal groups are susceptible to hydrolysis, the thioether linkages remain stable under both acidic and basic aqueous conditions nsf.gov. This suggests that the thioether bond in polymers of "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" is likely to be resistant to hydrolysis under typical environmental conditions.

The terminal hydroxyl group is also generally stable and not prone to hydrolysis. However, under specific catalytic conditions, such as in the presence of certain enzymes or in highly acidic or basic environments, reactions involving the hydroxyl group could occur. For instance, the hydrolysis of poly(vinylbenzyl acetate) to poly(vinylbenzyl alcohol) is an analogous reaction that can be achieved under alkaline conditions google.comgoogle.com.

Table 1: Inferred Hydrolytic Stability of Key Linkages in Poly(Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-)

LinkageGeneral Hydrolytic StabilityInfluencing Factors
Polystyrene-like BackboneHighExtreme temperatures and pressures
Thioether (-S-)HighPresence of strong oxidizing agents
Hydroxyl (-OH)HighExtreme pH, specific catalysts

The photodegradation of materials containing "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" is primarily influenced by the presence of the vinylphenyl (styrenic) moiety. Polystyrene and its derivatives are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation, leading to yellowing, embrittlement, and chain scission nih.govresearchgate.net. The absorption of UV light by the phenyl rings can lead to the formation of free radicals, which then react with oxygen to initiate photo-oxidative degradation nih.gov.

The presence of the thioether group in the side chain could potentially influence the photodegradation mechanism. Thioethers can be susceptible to photo-oxidation, leading to the formation of sulfoxides and sulfones. While specific studies on the photodegradation of polymers from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" are not available, research on other thioether-containing polymers suggests that this pathway is possible. For instance, studies on poly(thioether acetal) networks have explored their degradation under UV radiation, indicating that the thioether linkage can be involved in photochemical reactions usm.edu.

Sustainable Synthesis and End-of-Life Management of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-Based Materials

Efforts to enhance the sustainability of polymers derived from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" encompass both the synthesis of the monomer and the management of the polymer at the end of its service life.

Sustainable Synthesis:

Green chemistry principles can be applied to the synthesis of functionalized styrenes like "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-". This includes the use of renewable feedstocks, safer solvents, and more energy-efficient reaction pathways chemistryjournals.net. For instance, research has explored the synthesis of functional styrenes from biosourced carboxylic acids using copper-catalyzed decarboxylation in a green solvent like polyethylene glycol (PEG) rsc.org. While a specific green synthesis route for "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" has not been detailed in the literature, the principles from such studies could be adapted. A potential sustainable route could involve the reaction of 4-vinylbenzyl chloride with 2-mercaptoethanol (B42355), where the starting materials could be derived from bio-based sources.

End-of-Life Management:

The end-of-life management of styrenic polymers is a significant environmental challenge. Traditional disposal methods like landfilling are unsustainable. For polymers derived from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-", several advanced end-of-life options could be considered:

Chemical Recycling: This involves the depolymerization of the polymer back to its monomer or other valuable chemical feedstocks. For styrenic polymers, pyrolysis is a common chemical recycling method that can yield styrene (B11656) monomer youtube.com. The presence of the thioether and hydroxyl functional groups might influence the pyrolysis products and require optimization of the process. Chemical recycling through methods like glycolysis or aminolysis, which are used for polyesters, might also be explored, although their applicability to a polystyrene-type backbone is less direct essenscia.bemdpi.com.

Upcycling: This involves converting the waste polymer into a higher-value material. For functionalized polystyrenes, various chemical modifications can be performed to create new materials with different properties and applications mdpi.comresearchgate.net. The thioether and hydroxyl groups in poly(Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-) offer reactive sites for such post-polymerization modifications.

Recyclability and Circular Economy Aspects of Polymers Derived from Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-

Integrating polymers from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" into a circular economy framework requires a focus on their recyclability. Styrenic polymers, in general, are considered to have good potential for closed-loop recycling styrenics.infoineos-styrolution.com.

Mechanical Recycling:

While polystyrene can be mechanically recycled, the presence of functional groups in the side chain of polymers from "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-" might affect the properties of the recycled material. The thermal stability of the functional groups during reprocessing would be a key factor. Degradation of the thioether or hydroxyl groups could lead to changes in the polymer's molecular weight and mechanical properties.

Chemical Recycling for a Circular Economy:

Chemical recycling offers a more promising route to achieving a circular economy for these functionalized polymers. By breaking the polymer down to its constituent monomer, "Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-", it can be purified and re-polymerized to produce virgin-quality polymer, thus closing the material loop. Research into the chemical recycling of functionalized polystyrenes is an active area. For example, methods are being developed for the light-driven chemical recycling of polystyrene waste to valuable chemicals acs.org. The development of efficient and selective depolymerization processes for polymers containing thioether linkages will be crucial for their circularity nih.govdoi.org.

Table 2: Potential End-of-Life Options and Circular Economy Considerations

End-of-Life OptionDescriptionRelevance to Poly(Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-)
Mechanical RecyclingMelting and reprocessing the polymer into new products.Feasibility depends on the thermal stability of the functional groups.
Chemical RecyclingDepolymerization to monomer or other chemical feedstocks.High potential for closed-loop recycling. Pyrolysis and other advanced methods need to be investigated.
UpcyclingChemical modification to create higher-value materials.The functional groups provide handles for post-polymerization modification.

Future Research Directions and Emerging Applications of Ethanol, 2 4 Ethenylphenyl Methyl Thio

Integration of [Compound Name] into Novel Polymer Architectures and Composites

The presence of a vinyl group on the phenyl ring makes Ethanol (B145695), 2-[[(4-ethenylphenyl)methyl]thio]- an ideal monomer for the synthesis of a wide array of polymeric materials through various polymerization techniques. Future research is anticipated to focus on its incorporation into novel polymer architectures and composites, leveraging its distinct chemical functionalities.

The hydroxyl and thioether groups can impart specific properties to the resulting polymers, such as hydrophilicity, and potential for post-polymerization modification. For instance, the hydroxyl group can serve as a site for grafting other polymer chains or for reaction with other functional molecules. The thioether linkage, known for its ability to coordinate with metal ions and its susceptibility to oxidation, opens up possibilities for creating "smart" polymers that respond to their environment.

Research in this area could lead to the development of:

Functional Copolymers: By copolymerizing with other vinyl monomers, polymers with tailored properties such as tunable glass transition temperatures, improved mechanical strength, and specific chemical reactivity can be achieved.

Graft Polymers: The hydroxyl group provides a convenient handle for grafting side chains, leading to the formation of comb-like or brush-like polymer architectures with unique solution and solid-state properties.

Cross-linked Networks: The vinyl group can participate in cross-linking reactions to form robust polymer networks and hydrogels. The thioether and hydroxyl groups within the network can provide specific functionalities.

Polymer ArchitecturePotential Monomers for CopolymerizationAnticipated PropertiesPotential Applications
Linear CopolymersStyrene (B11656), Methyl Methacrylate (B99206)Tunable refractive index, improved thermal stabilityOptical plastics, coatings
Graft CopolymersPoly(ethylene glycol), Poly(caprolactone)Amphiphilicity, biocompatibilityDrug delivery vehicles, biomaterials
Cross-linked NetworksDivinylbenzene, Ethylene (B1197577) Glycol DimethacrylateHigh mechanical strength, solvent resistanceResins, composites, hydrogels

Exploration of [Compound Name] in Emerging Catalytic Systems

The thioether functionality in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- suggests its potential utility in the development of novel catalytic systems. Thioethers are known to act as ligands for a variety of transition metals, and polymers decorated with thioether groups can serve as macromolecular ligands that can stabilize metal nanoparticles or form polymer-supported catalysts.

Future research could explore the following avenues:

Polymer-Supported Catalysts: The polymerization of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- would yield a polymer with pendant thioether groups. These groups can coordinate with metal ions (e.g., Pd, Pt, Au, Ru), creating a polymer-supported catalyst. Such catalysts offer the advantages of easy separation from the reaction mixture and potential for recyclability.

Catalytic Nanoparticle Stabilization: The thioether groups can act as capping agents to stabilize catalytically active metal nanoparticles, preventing their aggregation and deactivation. Polymers derived from this monomer could provide a robust matrix for the dispersion of these nanoparticles.

Organocatalysis: While less common, thioethers can participate in certain organocatalytic transformations. The unique electronic environment provided by the ethenylphenyl group might modulate the catalytic activity of the sulfur atom.

Catalytic SystemMetal Center/NanoparticlePotential Catalytic ReactionsAdvantages
Polymer-Supported CatalystPalladium (Pd), Platinum (Pt)Cross-coupling reactions, hydrogenationsRecyclability, reduced metal leaching
Stabilized NanoparticlesGold (Au), Ruthenium (Ru)Oxidation reactions, reduction of nitroarenesEnhanced stability, controlled reactivity
Thioether-based OrganocatalysisN/AMichael additions, redox reactionsMetal-free catalysis, unique selectivity

Advanced Functional Materials Development Based on [Compound Name] for Specific Technological Niches

The combination of functional groups in Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- paves the way for the development of advanced functional materials with applications in specific technological niches. A particularly promising area is the development of stimuli-responsive or "smart" materials.

The thioether group is susceptible to oxidation, being converted to sulfoxide (B87167) and then to sulfone. This transformation leads to a significant change in polarity, from the relatively nonpolar thioether to the highly polar sulfoxide and sulfone. This change can be exploited to create materials that respond to the presence of oxidizing agents, such as reactive oxygen species (ROS). frontiersin.orgbioscientifica.comsemanticscholar.org

Potential applications in this domain include:

ROS-Responsive Drug Delivery Systems: Polymeric nanoparticles or hydrogels prepared from this monomer could be designed to be stable under normal physiological conditions but to swell or degrade in the presence of elevated levels of ROS, which are often found in diseased tissues like tumors or sites of inflammation. frontiersin.orgbioscientifica.comsemanticscholar.org This would allow for the targeted release of therapeutic agents.

Sensors for Oxidizing Agents: Materials incorporating this compound could be used to develop sensors for the detection of oxidizing agents. The change in polarity upon oxidation could lead to a measurable change in the material's properties, such as its fluorescence or conductivity.

Self-Healing Materials: The reversible nature of some sulfur-based chemistries could be explored for the development of self-healing polymers. While the oxidation of thioethers is generally not reversible, other dynamic chemistries involving sulfur could be incorporated into polymers of this monomer.

Functional MaterialStimulusMechanism of ActionPotential Application
ROS-Responsive NanoparticlesReactive Oxygen Species (ROS)Oxidation of thioether to sulfoxide/sulfone, leading to a polarity change and disassemblyTargeted drug delivery to cancer cells or inflamed tissues
Chemical SensorsOxidizing agentsChange in optical or electronic properties upon oxidation of the thioetherEnvironmental monitoring, medical diagnostics
Functional CoatingsMetal ionsCoordination of thioether groups with metal ionsAnti-fouling surfaces, corrosion-resistant coatings

Interdisciplinary Research Avenues for Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- in Unexplored Fields

The versatility of Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- opens up possibilities for its application in a wide range of interdisciplinary fields that have yet to be explored. The combination of a polymerizable group with a hydrophilic hydroxyl group and a metal-coordinating/redox-active thioether group is a powerful toolkit for materials design.

Potential interdisciplinary research avenues include:

Biomaterials Science: The hydroxyl group can be used to attach biomolecules such as peptides or carbohydrates, leading to the development of biocompatible and bioactive materials for tissue engineering, regenerative medicine, and medical implants. The thioether group's potential for ROS-responsiveness is also highly relevant in this field.

Environmental Science: Porous organic polymers (POPs) functionalized with thioether groups have shown promise for the removal of heavy metal pollutants, such as mercury, from water. researchgate.netresearchgate.net Polymers derived from Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- could be explored for the development of novel adsorbents for environmental remediation.

Optoelectronics: While not a traditional application for thioethers, the incorporation of this monomer into conjugated polymer systems could be investigated. The sulfur atom can influence the electronic properties of organic materials, and the ethenylphenyl group provides a site for further functionalization to tune these properties.

Interdisciplinary FieldKey Feature of the CompoundPotential Research Direction
Biomaterials ScienceHydroxyl group, ROS-responsive thioetherSurface modification of implants, scaffolds for tissue engineering, smart biomaterials
Environmental ScienceThioether groupDevelopment of porous polymers for heavy metal capture and sequestration
OptoelectronicsEthenylphenyl group, sulfur atomSynthesis of novel monomers for organic semiconductors and light-emitting materials

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-?

  • The compound can be synthesized via thiol-ene click chemistry by reacting 4-ethenylbenzyl mercaptan with 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, nucleophilic substitution between 4-ethenylbenzylthiol and ethylene oxide in anhydrous THF at 60°C may yield the product. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typically required .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Use ¹H/¹³C NMR to confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH₂) and vinyl group (δ ~5.2–5.8 ppm for CH₂=CH). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₄OS, exact mass: 194.0765). FT-IR identifies key functional groups: O-H stretch (~3400 cm⁻¹) and C-S bond (~650 cm⁻¹). Cross-reference with databases like PubChem or NIST for spectral validation .

Q. What are the key physicochemical properties influencing experimental design?

  • The compound’s hydrophobicity (logP ~2.5, estimated via XLogP3) impacts solubility in organic solvents (e.g., DMSO, ethanol). The vinyl group may necessitate inert atmospheres to prevent polymerization. Stability studies (TGA/DSC) under varying pH and temperature are critical for storage recommendations .

Advanced Research Questions

Q. How does the thioether moiety influence biological activity in structure-activity relationship (SAR) studies?

  • The thioether group enhances membrane permeability and metabolic stability compared to ether analogs. In vitro assays (e.g., enzyme inhibition, cytotoxicity) against targets like kinases or proteases can quantify this effect. Molecular docking simulations (AutoDock Vina) may predict binding interactions, with emphasis on sulfur’s polarizability and van der Waals contacts .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurities. Validate purity via HPLC-UV/ELSD (>98%) and replicate experiments under standardized protocols. Compare results with structurally related compounds (e.g., 2-(2-thienyl)ethanol) to isolate substituent-specific effects .

Q. What environmental considerations are critical for large-scale applications?

  • Assess ecotoxicity using Daphnia magna or Vibrio fischeri assays. Study degradation pathways via LC-MS/MS to identify persistent metabolites. Biodegradation screening (OECD 301F) under aerobic/anaerobic conditions informs environmental risk. No direct data exists for this compound, but analogs suggest moderate persistence (t₁/₂ > 60 days in water) .

Methodological Recommendations

  • Synthesis Optimization : Use radical inhibitors (e.g., BHT) during thiol-ene reactions to suppress side reactions. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
  • Data Validation : Cross-check spectroscopic data with computational tools (e.g., ACD/Labs NMR Predictor) and crystallographic databases (CCDC) if crystals are obtainable .
  • Biological Testing : Pair in vitro assays with proteomic profiling (e.g., SILAC) to identify off-target effects. Use SPR or ITC for binding affinity quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.